REACTION_CXSMILES
|
[N:1]1[N:9]2[C:4]([O:5][CH2:6][CH2:7][CH2:8]2)=[C:3]([C:10]([OH:12])=O)[CH:2]=1.Cl.CN(C)CCCN=C=NCC.O.ON1C2C=CC=CC=2N=N1.CCN(C(C)C)C(C)C.Cl.[CH3:46][NH:47][O:48][CH3:49].C([O-])(O)=O.[Na+]>CN(C)C1C=CN=CC=1.C(#N)C>[CH3:49][O:48][N:47]([CH3:46])[C:10]([C:3]1[CH:2]=[N:1][N:9]2[CH2:8][CH2:7][CH2:6][O:5][C:4]=12)=[O:12] |f:1.2,3.4,6.7,8.9|
|
Name
|
|
Quantity
|
8.14 g
|
Type
|
reactant
|
Smiles
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N1=CC(=C2OCCCN21)C(=O)O
|
Name
|
|
Quantity
|
10.21 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
8.16 g
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
16.5 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
9.44 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
16.5 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 days at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×1000 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C=1C=NN2C1OCCC2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.02 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |